4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
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Overview
Description
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Studied for its potential as an energetic material with high detonation performance.
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: Explored for its applications in medicinal chemistry.
Uniqueness
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline stands out due to its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and biological research .
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline |
InChI |
InChI=1S/C12H11N5/c1-8-14-15-12-7-6-11(16-17(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 |
InChI Key |
MVCXVCWUZXDIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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